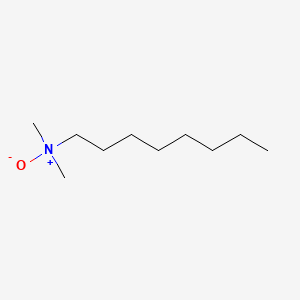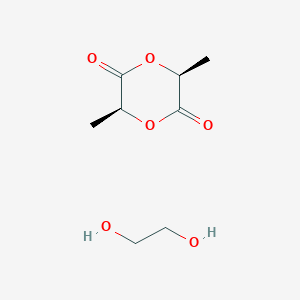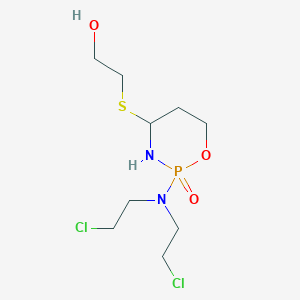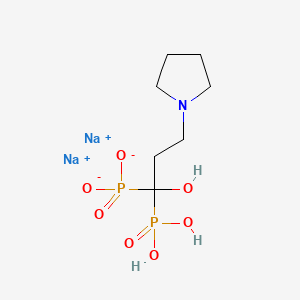
Octyldimethylamine oxide
説明
. It is a surfactant, meaning it reduces the surface tension of water, making it easier to remove dirt and oil. This compound is commonly used in various cleaning products, including surface cleaners, laundry detergents, dishwashing soaps, shampoos, and hair conditioners .
準備方法
Synthetic Routes and Reaction Conditions: Octyldimethylamine oxide is typically synthesized by the oxidation of tertiary aliphatic amines. The most common reagent used for this oxidation is hydrogen peroxide . The reaction conditions generally involve the use of an aqueous solution of the amine and hydrogen peroxide, with the reaction being carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar oxidation processes. The production involves the use of hydrogen peroxide as the oxidizing agent, and the reaction is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound itself is the product of an oxidation reaction involving tertiary amines and hydrogen peroxide.
Reduction: It can undergo reduction reactions to revert to the corresponding tertiary amine.
Substitution: It can participate in substitution reactions where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is the most common reagent used for the oxidation of tertiary amines to form this compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce this compound back to the tertiary amine.
Substitution: Various nucleophiles can be used in substitution reactions to replace the oxygen atom.
Major Products Formed:
Oxidation: The major product is this compound.
Reduction: The major product is the corresponding tertiary amine.
Substitution: The products depend on the nucleophile used in the reaction.
科学的研究の応用
Octyldimethylamine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: It is used in biological research as a detergent to solubilize proteins and other biomolecules.
Medicine: It is used in pharmaceutical formulations to enhance the solubility and stability of drugs.
作用機序
Octyldimethylamine oxide exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to penetrate and remove dirt and oil more effectively. At the molecular level, it interacts with water molecules and disrupts the hydrogen bonding network, leading to a reduction in surface tension . This compound can also interact with lipid membranes, making it useful in solubilizing membrane proteins and other hydrophobic molecules .
類似化合物との比較
Lauryldimethylamine oxide: Another commonly used amine oxide with similar surfactant properties.
Dodecyldimethylamine oxide: Similar in structure and function, used in various cleaning and personal care products.
N,N-dimethyldodecylamine N-oxide: Used in similar applications as octyldimethylamine oxide.
Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophilic and hydrophobic properties, making it highly effective as a surfactant in various formulations . Its stability in both acidic and alkaline conditions also makes it versatile for use in a wide range of products .
特性
IUPAC Name |
N,N-dimethyloctan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-4-5-6-7-8-9-10-11(2,3)12/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVIRMFSJVHWJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042239 | |
| Record name | N,N-Dimethyloctylamine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | 1-Octanamine, N,N-dimethyl-, N-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octanamine, N,N-dimethyl-, N-oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16260 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2605-78-9 | |
| Record name | Octyldimethylamine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2605-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyldimethylamine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002605789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanamine, N,N-dimethyl-, N-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyloctylamine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Octanamine, N,N-dimethyl-, N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYLDIMETHYLAMINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM43L931JK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of temperature on the micellization process of Octyldimethylamine Oxide (OAOHCl)?
A2: Temperature significantly influences the micellization thermodynamics of OAOHCl. [] Similar to many ionic surfactants, its enthalpy of micellization (ΔHmic) displays temperature dependence. At lower temperatures, ΔHmic is endothermic, but it transitions to an exothermic process at higher temperatures. [] This shift in enthalpy is directly reflected in the CMC of OAOHCl, which reaches a minimum value around 35°C. [] Notably, this temperature-dependent behavior of ΔHmic and CMC is also observed in the neutral form, OAO. []
Q2: How can the thermodynamic properties of this compound (OAOHCl) in solution be predicted?
A3: A mass-action model has proven effective in predicting the thermodynamic behavior of OAOHCl in aqueous solutions across a range of temperatures and concentrations. [] This model utilizes experimental data, such as apparent molar volumes and heat capacities, to accurately determine various thermodynamic parameters, including the CMC and enthalpy of micellization, at different conditions. [] This predictive capability enables researchers to anticipate the behavior of OAOHCl under various experimental conditions, facilitating informed decisions in formulation and application development.
Q3: Can microcalorimetry be used to study the adsorption behavior of this compound (C8DAO) and similar compounds?
A4: Yes, microcalorimetry has been successfully employed to investigate the adsorption characteristics of C8DAO, along with decyldimethylamine oxide (C10DAO), dodecyldimethylamine oxide (C12DAO), and decyldimethylphosphine oxide, at the curved interface between aqueous solutions and silica. [] This technique provides valuable insights into the thermodynamics of adsorption, including the enthalpy changes associated with the process.
Q4: How does the presence of this compound (OAO) in an aqueous solution affect the thermodynamic properties of ammonium salts?
A5: The addition of OAO to an aqueous solution containing ammonium salts alters the thermodynamic environment, influencing the properties of these salts. [] Specifically, studies have focused on evaluating the thermodynamic functions of transfer, such as Gibbs free energy, enthalpy, and entropy changes, associated with moving ammonium salts from pure water to an aqueous solution containing OAO. [] This approach allows for the examination of the interactions between OAO and ammonium salts in the solution, providing valuable information about the impact of OAO on the solution's properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-4-ethyl-5-(1-hydroxyethyl)-2,4-dihydro-3h-1,2,4-triazol-3-one](/img/structure/B1217776.png)



![3-[(1,2,4a,5-Tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl)methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B1217783.png)



